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Compound of Interest

3-Chloro-6-
Compound Name: S
(methylsulfonyl)pyridazine

cat. No.: B1581773

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-
(methylsulfonyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(methylsulfonyl)pyridazine is a heterocyclic organic compound featuring a
pyridazine core. This scaffold is recognized in medicinal chemistry as a "privileged structure"
due to its ability to interact with a diverse range of biological targets. The presence of a reactive
chlorine atom and an electron-withdrawing methylsulfonyl group makes this molecule a
valuable and versatile intermediate in the synthesis of more complex molecules, particularly in
the realm of drug discovery and materials science.[1][2] Pyridazine derivatives have been
explored for various therapeutic applications, including as anticancer agents and as modulators
of central nervous system (CNS) targets.[2][3][4]

This guide provides a comprehensive overview of the core physicochemical properties of 3-
Chloro-6-(methylsulfonyl)pyridazine, offering field-proven insights and methodologies for its
characterization. The content is structured to deliver not just data, but also the underlying
scientific rationale for its application in research and development.

Chemical Identity and Molecular Structure
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A precise understanding of the molecule's foundational properties begins with its identity and
structure.

IUPAC Name: 3-chloro-6-(methylsulfonyl)pyridazine

CAS Number: 7145-62-2[5]

Molecular Formula: CsHsCIN202S[5]

Canonical SMILES: CS(=0)(=0)clcc(Clhnn1[5]

The structure consists of a six-membered aromatic pyridazine ring substituted with a chlorine
atom at the 3-position and a methylsulfonyl (-SO2CHs) group at the 6-position. The electron-
deficient nature of the pyridazine ring is further enhanced by the strong electron-withdrawing
capacity of the sulfonyl group, which significantly influences the molecule's reactivity.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various
experimental and biological systems, influencing everything from reaction conditions to
bioavailability. The following table summarizes the key physicochemical data for 3-Chloro-6-
(methylsulfonyl)pyridazine.
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Property Value Type Source(s)

Molecular Weight 192.62 g/mol Calculated [51[6]
Colorless crystalline _

Appearance Experimental [7]
powder

Melting Point 126-130 °C Experimental [7]

- _ 451.4 °C at 760 _

Boiling Point Predicted [51[7]
mmHg

Density 1.486 g/cm3 Predicted [51[7]

pKa -2.66 £ 0.10 Predicted [7]

Almost insoluble in
Solubility water; Soluble in Experimental [7]

organic solvents

Under inert gas
Storage Condition (Nitrogen or Argon) at  Recommendation [7]
2-8°C

Note: Predicted values are derived from computational models and should be confirmed
experimentally for critical applications.

Reactivity, Stability, and Handling

Reactivity Profile: The chemical behavior of 3-Chloro-6-(methylsulfonyl)pyridazine is
dominated by two key features:

» Nucleophilic Aromatic Substitution (SnAr): The chlorine atom at the 3-position is highly
susceptible to displacement by nucleophiles. The electron-deficient pyridazine ring, further
activated by the opposing methylsulfonyl group, facilitates this reaction. This makes the
compound an excellent precursor for introducing a wide array of functional groups (e.g.,
amines, alkoxides, thiols), which is a cornerstone of its utility in constructing libraries of
derivatives for drug screening.[1]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemical-suppliers.eu/enp/pyridazine-chloro-methylsulfonyl-PX123895
https://www.nextpeptide.com/7145-62-2.html
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.chemical-suppliers.eu/enp/pyridazine-chloro-methylsulfonyl-PX123895
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.chemical-suppliers.eu/enp/pyridazine-chloro-methylsulfonyl-PX123895
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.chembk.com/en/chem/Pyridazine,%203-chloro-6-(methylsulfonyl)-
https://www.benchchem.com/product/b1581773?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Physicochemical_Characteristics_of_3_Chloro_4_methyl_6_phenylpyridazine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Sulfonyl Group Chemistry: While the sulfonyl group itself is generally stable, the protons on
the adjacent methyl group can exhibit some acidity and may be susceptible to reaction under
strong basic conditions.

Stability and Storage: The compound is reported to be stable under standard room temperature
and pressure.[7] However, for long-term integrity, certain precautions are essential. It should be
stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at
refrigerated temperatures (2-8°C).[7] It is crucial to avoid exposure to light, heat, and strong
oxidizing agents to prevent degradation.[7]

Key Reactivity Pathway

Nucleophile

(e.9., R-NH2, R-OH, R-SH) @-ChIoro-6-(methylsuIfonyl)pyridazing

SnAr Reaction

Substituted Pyridazine Derivative

Click to download full resolution via product page
Caption: Nucleophilic Aromatic Substitution (SrAr) workflow.

Analytical and Spectroscopic Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of any
chemical entity. While specific experimental spectra for this compound are not widely
published, its expected spectral characteristics can be reliably predicted based on its structure.

Expected Spectral Data:
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'H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the
three protons of the methyl group (-SO2CHs) in the downfield region, and two doublets
corresponding to the two protons on the pyridazine ring. The exact chemical shifts will
depend on the solvent used.

13C NMR: The carbon NMR spectrum should display signals for the five unique carbon atoms
in the molecule: one for the methyl group and four for the carbons of the pyridazine ring.

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M)
corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern
for a molecule containing one chlorine atom, showing a significant M+2 peak with an
intensity approximately one-third of the M+ peak.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands.
Key vibrations would include strong, asymmetric and symmetric stretches for the S=0O bonds
of the sulfonyl group (typically in the 1350-1300 cm~* and 1160-1120 cm~! regions), C=N
stretching vibrations within the pyridazine ring, and a C-CI stretching vibration.
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Caption: A typical workflow for chemical characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methods used for characterization must be robust and self-
validating. The following are standard, field-proven protocols for determining key
physicochemical properties.

Protocol 1: Melting Point Determination via Capillary
Method

» Rationale: The melting point is a fundamental physical property that serves as a crucial
indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure
crystalline solid.
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o Methodology:

Finely powder a small sample of the crystalline solid.

Pack the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a calibrated melting point apparatus.

Heat rapidly to about 15-20 °C below the expected melting point (126 °C).
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes liquid (completion). The range between
these two temperatures is the melting range.

Protocol 2: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic
compounds. By separating the sample into its components, it allows for the quantification of
the main peak relative to any impurities.

Methodology:

o System: A standard HPLC system with a UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 um particle size) is a
common starting point for molecules of this polarity.

Mobile Phase: A gradient elution is typically used for purity analysis.
= Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
= Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

» Atypical gradient might run from 5% B to 95% B over 10-15 minutes.
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o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength where the compound has significant absorbance
(e.g., 254 nm).

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in a
suitable solvent like acetonitrile.

o Analysis: Inject the sample and record the chromatogram. Purity is calculated as the area
of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

3-Chloro-6-(methylsulfonyl)pyridazine is a well-defined chemical entity with a distinct set of
physicochemical properties. Its high reactivity, particularly in nucleophilic aromatic substitution
reactions, establishes it as a critical building block for the synthesis of novel compounds in
medicinal chemistry. A thorough understanding and experimental validation of its properties,
using the standardized protocols outlined in this guide, are essential for its effective and reliable
application in any research and development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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